molecular formula C16H15N3 B11774375 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Cat. No.: B11774375
M. Wt: 249.31 g/mol
InChI Key: DYHJWSAXTGSWOJ-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Core in Advanced Organic and Medicinal Chemistry

The imidazole nucleus is a fundamental component of numerous biologically active molecules, underscoring its profound importance in medicinal chemistry. ijsrtjournal.comrjptonline.org This significance stems from several key characteristics of the imidazole ring:

Biological Relevance: The imidazole moiety is found in essential biological molecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA. rjptonline.org This natural prevalence often translates to favorable interactions with biological targets.

Pharmacological Activity: Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijsrtjournal.comresearchgate.net

Physicochemical Properties: The imidazole ring is a polar, ionizable group that can act as both a hydrogen bond donor and acceptor. This versatility allows for the fine-tuning of a molecule's solubility, lipophilicity, and ability to interact with biological receptors.

The therapeutic landscape is populated with numerous imidazole-containing drugs, a testament to the enduring value of this heterocyclic core in drug discovery and development. lifechemicals.com

Contextualization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine as a Tetrasubstituted Imidazole Derivative

This compound is classified as a tetrasubstituted imidazole, meaning that all four of the carbon and nitrogen atoms of the imidazole ring that can accommodate a substituent are bonded to a group other than hydrogen. The structural features of this compound are detailed in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 1956325-71-5
Molecular Formula C₁₆H₁₅N₃
Molecular Weight 249.31 g/mol

Data sourced from supplier information.

The presence of two phenyl groups at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position creates a sterically hindered and electronically complex molecule. The synthesis of such highly substituted imidazoles presents unique challenges that have been a focus of significant research in organic chemistry.

Historical Perspectives on Complex Imidazole Synthesis and Derivatization

The synthesis of the imidazole ring dates back to 1858, when Heinrich Debus first prepared the parent compound from glyoxal (B1671930) and ammonia (B1221849). nih.govtsijournals.com Since then, a multitude of synthetic methods have been developed to access a diverse range of substituted imidazoles.

Early methods often required harsh reaction conditions and offered limited control over regioselectivity, particularly for the synthesis of polysubstituted imidazoles. The development of multicomponent reactions, such as the Debus-Radziszewski imidazole synthesis, provided a more efficient pathway to tri- and tetrasubstituted imidazoles by combining an aldehyde, a 1,2-dicarbonyl compound, and ammonia in a single step. nih.gov

Over the years, significant advancements have been made in the synthesis of complex imidazoles, including the use of microwave-assisted synthesis and novel catalytic systems to improve yields, reduce reaction times, and enhance the diversity of accessible structures. semanticscholar.org The synthesis of tetrasubstituted imidazoles, such as this compound, represents the culmination of these historical developments, enabling the construction of highly complex molecular architectures.

While specific research findings on this compound are limited, its structure serves as a prime example of the intricate molecules that are now accessible through modern synthetic methodologies. Further investigation into this and similar tetrasubstituted imidazoles could unveil novel chemical properties and biological activities, continuing the rich history of discovery in imidazole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-methyl-2,2-diphenylimidazol-4-amine

InChI

InChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19)

InChI Key

DYHJWSAXTGSWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Computational and Theoretical Studies on the Electronic and Molecular Structure of 5 Methyl 2,2 Diphenyl 2h Imidazol 4 Amine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of imidazole (B134444) derivatives, offering a balance between accuracy and computational cost. Researchers frequently employ functionals like B3LYP in conjunction with various basis sets, such as 6-31G(d,p), 6-311G, and ccpVDZ, to perform geometry optimization and analyze the electronic structure of these molecules. malayajournal.orgijrar.org

The primary step in these theoretical studies is the optimization of the molecular geometry to find the lowest energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For related compounds like 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, these theoretically calculated parameters are often compared with experimental data obtained from X-ray diffraction to validate the accuracy of the computational method. ijrar.org This correlation is crucial for ensuring that the computational model is a reliable representation of the actual molecular structure.

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, dipole moments, and the energies of molecular orbitals, which are fundamental to understanding the molecule's behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)

Frontier Molecular Orbital (FMO) theory is a critical tool for describing the chemical reactivity and kinetic stability of a molecule. The key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap suggests that the molecule is more reactive. For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org

Visualizing the distribution of these orbitals provides further insights. In many imidazole derivatives, the HOMO is often localized over the imidazole ring and adjacent phenyl rings, while the LUMO's distribution can vary depending on the substituents. malayajournal.org This distribution helps to identify the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

FMO Parameters for a Related Imidazole Derivative
ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106
malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. malayajournal.orgresearchgate.net

Different colors on the MEP map correspond to different potential values:

Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In molecules containing electronegative atoms like oxygen or nitrogen, these areas are typically localized around them. researchgate.netnih.gov

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green: Represents areas of neutral or zero potential. nih.gov

By analyzing the MEP map of imidazole derivatives, researchers can identify the most probable sites for intermolecular interactions, including hydrogen bonding, and predict how the molecule will interact with other reagents or biological targets. malayajournal.orgijrar.org

Theoretical Vibrational Frequency and Chemical Shift Predictions

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. ijrar.org This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and rocking of different functional groups. ijrar.orgresearchgate.net

For example, in studies of related imidazole compounds, specific frequency regions are assigned to characteristic vibrations:

N-H Stretching: Typically observed in the 3200-3500 cm⁻¹ region. ijrar.org

C-H Stretching: Aromatic and methyl C-H stretching vibrations usually appear around 2800-3100 cm⁻¹. ijrar.orgacs.org

C=N and C=C Stretching: These vibrations from the imidazole and phenyl rings are found in the 1400-1600 cm⁻¹ range.

In addition to vibrational frequencies, theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). These predictions serve as a powerful tool to aid in the interpretation of experimental NMR spectra and confirm the molecular structure. acs.org

Theoretical Vibrational Frequencies for a Related Imidazole Derivative
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch-3410
C-H (Methyl) Asymmetric Stretch2835-
C-H (Methyl) Symmetric Stretch2822-
N-H In-plane Bend12911290
ijrar.org

Analysis of Intramolecular Interactions and Conformational Preferences

The three-dimensional structure and stability of a molecule are significantly influenced by intramolecular interactions, such as hydrogen bonds. Computational analysis can identify and characterize these interactions. In imidazole-containing structures, the sp² hybridized nitrogen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. mdpi.com These interactions can lead to the formation of stable, planar ring-like structures that lock the molecule into a specific conformation. researchgate.net

Computational Approaches for Reactivity Prediction and Reaction Mechanism Elucidation

Furthermore, computational methods can be employed to elucidate reaction mechanisms. While the provided literature primarily focuses on the properties of stable molecules, these same techniques can be extended to model chemical reactions. By calculating the potential energy surface, researchers can identify transition states—the high-energy intermediates between reactants and products. For example, the reaction path for the interconversion between amine and imine tautomers has been computed for related heterocyclic compounds, revealing the energy barrier for the transformation. acs.org This type of analysis is crucial for understanding how a molecule like 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine might be synthesized or how it might transform under different chemical conditions.

Chemical Transformations and Reactivity Pathways of 5 Methyl 2,2 Diphenyl 2h Imidazol 4 Amine

Reactions Involving the Imidazole (B134444) Ring Nitrogen Atoms

The imidazole ring of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine contains two nitrogen atoms with distinct electronic environments. Unlike the more common 1H-imidazoles, the 2H-tautomer lacks an acidic proton on a ring nitrogen, which significantly influences its reactivity. The nitrogen at position 1 (N1) is a tertiary amine integrated into the aromatic system, while the nitrogen at position 3 (N3) is an imine-like nitrogen.

Reactions such as N-alkylation and N-acylation are fundamental transformations for imidazoles. In the case of unsymmetrical 1H-imidazoles, these reactions can lead to mixtures of regioisomers. For this compound, the absence of an N-H proton means that direct deprotonation to form an imidazolide anion is not a primary pathway for substitution. Instead, the lone pair of electrons on the N3 atom is the most probable site for electrophilic attack.

Alkylation: Treatment with alkyl halides or other alkylating agents would be expected to occur at the N3 position, leading to the formation of a quaternary imidazolium salt. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors nih.gov. For the subject molecule, the N3 position is sterically less hindered than the N1 atom, which is adjacent to the bulky diphenylmethyl group.

Acylation: Similarly, acylation with acyl chlorides or anhydrides is anticipated to take place at the N3 position. N-acylimidazoles are versatile intermediates in organic synthesis . The resulting N-acylimidazolium salt would be highly activated towards nucleophilic attack.

Reagent TypeProbable Site of ReactionExpected Product
Alkyl Halide (R-X)N33-Alkyl-5-methyl-2,2-diphenyl-2H-imidazolium-4-amine salt
Acyl Halide (RCO-X)N33-Acyl-5-methyl-2,2-diphenyl-2H-imidazolium-4-amine salt

Reactivity of the Amine Functional Group

The exocyclic primary amine at the C4 position is a key functional group that imparts significant reactivity to the molecule. This amino group can undergo a wide range of reactions typical of primary aromatic and heteroaromatic amines.

Studies on related 4- and 5-aminoimidazoles have shown that the exocyclic amino group can readily react with various electrophiles. For instance, reactions with isocyanates and isothiocyanates lead to the formation of the corresponding ureas and thioureas, respectively rsc.orgrsc.org. These reactions provide a straightforward method for derivatizing the amine group and introducing diverse functionalities.

Furthermore, the primary amine can be a precursor for the construction of fused heterocyclic systems. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) can lead to C-addition products, which can subsequently be cyclized to form imidazo[4,5-b]pyridin-5(4H)-one derivatives rsc.orgrsc.org.

ReagentReaction TypeProduct
Isocyanate (R-N=C=O)Nucleophilic AdditionN-(5-Methyl-2,2-diphenyl-2H-imidazol-4-yl)urea derivative
Isothiocyanate (R-N=C=S)Nucleophilic AdditionN-(5-Methyl-2,2-diphenyl-2H-imidazol-4-yl)thiourea derivative
Dimethyl acetylenedicarboxylateMichael Addition followed by CyclizationImidazo[4,5-b]pyridin-5(4H)-one derivative

Transformations at the Methyl and Diphenyl Substituents

The methyl group at the C5 position and the two phenyl groups at the C2 position also offer opportunities for chemical modification, although they are generally less reactive than the heteroatoms and the exocyclic amine.

Methyl Group Transformations: The methyl group on the imidazole ring can potentially undergo reactions such as oxidation or halogenation under specific conditions. For instance, strong oxidizing agents could convert the methyl group to a carboxylic acid, although the stability of the imidazole ring under such harsh conditions would be a concern. Radical halogenation could introduce halogen atoms to the methyl group, providing a handle for further functionalization.

Diphenyl Substituent Transformations: The two phenyl groups are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the imidazole ring on the phenyl substituents would influence the regioselectivity of these reactions. Due to the electron-withdrawing nature of the positively charged nitrogen in the imidazole ring (in its protonated or quaternized form), the phenyl rings would likely be deactivated towards electrophilic attack, and substitution would be directed to the meta and para positions.

Exploration of Ring-Opening and Rearrangement Reactions

The imidazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, the alkaline-induced opening of the imidazole ring of 7-methylguanosine has been studied, leading to the formation of pyrimidine derivatives nih.gov. While this is a different system, it highlights the possibility of imidazole ring cleavage under specific pH conditions.

Photochemical rearrangements of imidazoles have also been investigated, proceeding through conical intersections or internal cyclization-isomerization pathways nih.gov. The presence of the bulky diphenyl groups at the C2 position in this compound might influence the photophysical properties and potential rearrangement pathways of the molecule.

Ring-opening of related five-membered heterocycles like imidazolines can be achieved through various methods, including hydrolysis or reductive cleavage researchgate.net. While 2H-imidazoles are aromatic and thus more stable than imidazolines, the exploration of forcing conditions could potentially lead to novel ring-opened products.

Derivatization for Complex Molecular Architectures

The multiple functional groups on this compound make it a valuable building block for the synthesis of more complex molecular architectures. The reactivity of the primary amine, in particular, can be exploited to construct larger, fused heterocyclic systems researchgate.net.

For example, multicomponent reactions involving the aminoimidazole core could lead to the rapid assembly of diverse molecular scaffolds. The derivatization of the exocyclic amine with various reagents can introduce a wide range of chemical diversity, which is a common strategy in medicinal chemistry and materials science nih.govnih.gov. The synthesis of libraries of compounds based on this core structure could be achieved by parallel synthesis techniques, utilizing the reactivity of the amine group.

Studies on Stereochemical Control and Racemization Processes

The C2 carbon of this compound is a quaternary center, and if the two phenyl groups were to be different or if other chiral elements were present in the molecule, this carbon could be a stereocenter. Even with two identical phenyl groups, restricted rotation could potentially lead to atropisomerism, creating chiral molecules.

Studies on related chiral imidazolines have shown that racemization can occur under basic conditions, particularly when the nitrogen atom is unsubstituted researchgate.net. This process is thought to proceed through a symmetry-allowed thermal disrotatory ring opening to a diazapentadienyl anion, followed by ring closure researchgate.net. For this compound, the 2H-imidazole ring is aromatic, which would disfavor such a ring-opening mechanism. However, the potential for racemization of any chiral derivatives of this compound would need to be considered, especially under basic or thermal conditions. The development of stereoselective syntheses of chiral derivatives of this scaffold would be a significant challenge, requiring careful control of the reaction conditions to prevent loss of stereochemical integrity.

Mechanistic Research on Biological Activities Associated with 5 Methyl 2,2 Diphenyl 2h Imidazol 4 Amine Analogs

Anticancer Mechanisms of Action

The anticancer potential of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine analogs is attributed to a multi-faceted approach, targeting key processes in cancer cell proliferation, survival, and progression.

Inhibition of Cellular Proliferation and Growth Pathways

A fundamental mechanism by which these imidazole (B134444) analogs exert their anticancer effects is through the direct inhibition of cancer cell proliferation. This is often achieved by inducing cell cycle arrest and promoting apoptosis, or programmed cell death.

Studies on various imidazole derivatives have demonstrated their ability to halt the progression of the cell cycle at different phases. For instance, certain imidazole-based compounds have been shown to cause cell cycle arrest in the G1/G0, S, or G2/M phases, thereby preventing cancer cells from dividing and multiplying. nih.govfrontiersin.orgmdpi.com For example, treatment of DLD-1 and HCT-116 colon cancer cells with imidazole led to an increase in the proportion of cells in the G1/G0 phase and a decrease in the S and G2/M phases. nih.gov In another study, novel imidazole-2-thiones linked to acenaphthylenone induced cell cycle arrest at the S phase in MCF-7 breast cancer cells. tandfonline.com

The induction of apoptosis is another critical aspect of their antiproliferative activity. Imidazole derivatives have been observed to trigger both intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Treatment of DLD-1 cells with imidazole resulted in a marked activation of caspase-3, caspase-8, and caspase-9. nih.gov Furthermore, these compounds can modulate the expression of key apoptotic proteins, such as suppressing the anti-apoptotic protein Bcl-2 and promoting the expression of pro-apoptotic proteins like Bax and p53. nih.gov The antiproliferative activity of various substituted 2,4,5-triphenyl-1H-imidazole derivatives has been evaluated against human non-small cell lung carcinoma A549 cell lines, with some compounds showing significant inhibition of cancer cell growth. researchgate.net

CompoundCell LineActivityIC50 (µM)
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (6f)A549 (Human non-small cell lung carcinoma)Antiproliferative15
ImidazoleDLD-1 (Human colon cancer)Viability Reduction to 22%36
ImidazoleHCT-116 (Human colon cancer)Viability Reduction to 28%36
2-((3,4-Diphenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-one (5b)MCF-7 (Human breast cancer)Antiproliferative-

Interference with Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. researchgate.net Analogs of this compound have been investigated for their ability to interfere with this process, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.net

VEGF and its receptors, particularly VEGFR-2, are key regulators of angiogenesis. bohrium.com Inhibition of the VEGF/VEGFR pathway is a clinically validated approach for cancer therapy. bohrium.comnih.govnih.gov Research has shown that certain N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives are potent inhibitors of VEGFR-2 kinase. researchgate.netnih.gov For example, compound 7s from this series exhibited a very potent inhibitory activity against VEGFR-2 with an IC50 of 0.03 µM. nih.gov By blocking the activity of VEGFR-2, these compounds can inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis. researchgate.netnih.gov This anti-angiogenic activity ultimately leads to the suppression of tumor growth and metastasis. researchgate.net

Compound Class/DerivativeTargetActivityIC50 (µM)
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives (e.g., 7s)VEGFR-2Kinase Inhibition0.03
Benzimidazole derivativesVEGFR-2Inhibition of VEGF-A-induced angiogenesis-
Piperazinylquinoxaline-based derivativesVEGFR-2Kinase Inhibition0.19 - 0.60

Modulation of Protein Targets (e.g., Kinases, Thioredoxin Reductase)

The molecular mechanism of action for these imidazole analogs extends to the modulation of specific protein targets that are critical for cancer cell signaling and survival.

Kinases: Protein kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Imidazole-based compounds have been designed as inhibitors of various kinases involved in cancer progression. As mentioned previously, a significant target is VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis. researchgate.netnih.gov In addition to VEGFR-2, other kinases such as BRAF are also targeted. BRAF is a serine/threonine-specific protein kinase that is frequently mutated in melanoma and other cancers. nih.govacs.org Triarylimidazole derivatives have been identified as potent inhibitors of mutant BRAF, with some compounds demonstrating low nanomolar potency. nih.govacs.orgresearchgate.netmdpi.com For example, a triarylimidazole BRAF inhibitor bearing a phenylpyrazole group was identified as an active BRAF inhibitor with an IC50 of 1.6 µM against V600E BRAF. nih.gov Another potent candidate, a 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, demonstrated IC50 values of 1.72 and 2.76 µM on BRAFWT and BRAFV600E, respectively. nih.gov

Thioredoxin Reductase: The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Inhibition of TrxR is therefore a promising strategy for cancer treatment. nih.govnih.gov It has been shown that imidazole derivatives are effective inhibitors of TrxR activity. nih.gov The mechanism of inhibition can be assessed using assays that measure the reduction of 5,5′-dithiobis(2-nitrobenzoic) acid (DTNB). sigmaaldrich.comabcam.com

Compound ClassProtein TargetMechanism
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivativesVEGFR-2 KinaseInhibition of ATP-binding site
Triarylimidazole derivativesBRAF Kinase (mutant)Inhibition of kinase activity
Imidazole derivativesThioredoxin Reductase (TrxR)Inhibition of enzyme activity

Mechanisms against Drug-Resistant Neoplasms

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.gov Imidazole-containing compounds have shown promise in overcoming MDR.

Some tyrosine kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, which contains an imidazole ring, have been shown to directly interact with and inhibit the ATPase activity of P-gp. nih.gov This inhibition of P-gp function restores the intracellular concentration of chemotherapeutic agents, thereby reversing resistance to drugs like doxorubicin (B1662922) and paclitaxel. nih.gov Molecular docking studies suggest that these inhibitors can bind to the P-gp binding site. nih.gov Furthermore, some quinoline (B57606) derivatives have been shown to reverse MDR by inhibiting P-glycoprotein-mediated drug efflux. mdpi.com This suggests that analogs of this compound could potentially be developed to act as chemosensitizers in combination with standard anticancer drugs to combat resistant tumors.

Antimicrobial Mechanisms of Action

In addition to their anticancer properties, analogs of this compound also exhibit antimicrobial activity, with a key mechanism involving the disruption of microbial cell membrane integrity.

Disruption of Microbial Cell Membrane Integrity

The cell membrane is a vital barrier for microbial cells, maintaining cellular integrity and regulating the passage of substances. Disruption of this membrane is an effective antimicrobial strategy. mdpi.com Imidazole derivatives have been shown to possess such capabilities. mdpi.com

The antimicrobial action of these compounds can be attributed to their ability to insert into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. mdpi.com This mechanism is particularly effective against a range of bacteria. For instance, studies on 4,5-diphenyl-1H-imidazole derivatives have demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.orgresearchgate.netsemanticscholar.org One study reported that a novel 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid derivative showed good antibacterial effect, particularly against Gram-positive bacteria. researchgate.net

The disruption of membrane integrity can be assessed by measuring changes in membrane potential using voltage-sensitive dyes. frontiersin.orgnih.gov A loss of membrane potential is a strong indicator of membrane damage. Furthermore, the increase in membrane permeability can be quantified using fluorescent probes that can only enter cells with compromised membranes. nih.gov

Compound Class/DerivativeMicroorganismActivityMIC (µg/mL)
4,5-diphenylimidazol-2-thiol derivative (6d)Staphylococcus aureusAntibacterial4
4,5-diphenylimidazol-2-thiol derivative (6c)Staphylococcus aureusAntibacterial16
4,5-diphenylimidazol-2-thiol derivative (6c)Enterococcus faecalisAntibacterial16
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidS. pseudoporcinusAntibacterial6000
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidK. roseaAntibacterial7000

Inhibition of Essential Enzyme Systems (e.g., Ergosterol (B1671047) Synthesis, DNA Replication, Cell Wall Synthesis)

Analogs of this compound exert their antimicrobial effects by disrupting fundamental enzymatic processes crucial for the survival of pathogens.

Ergosterol Synthesis: A primary target for many antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and permeability. The inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway, is a common mechanism for azole antifungals. This blockage leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately compromises the fungal membrane and halts growth. libretexts.org However, studies on certain (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which are structurally related to the subject compound, have shown that not all imidazole derivatives operate through this mechanism. nih.govresearchgate.net Research on these specific analogs indicated they did not inhibit ergosterol synthesis, suggesting an alternative mode of action. nih.govresearchgate.net Instead, their antifungal properties were linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov

DNA Replication: Interference with DNA replication is another key mechanism by which these compounds can exhibit antimicrobial activity. nih.gov This can be achieved by targeting essential enzymes like DNA gyrase and topoisomerase, which are responsible for managing the topology of DNA during its replication and transcription. researchgate.net Molecular docking studies have shown that imidazole derivatives can bind effectively to the active sites of enzymes such as DNA gyrase B, indicating their potential to disrupt DNA synthesis. nih.govresearchgate.net By inhibiting these enzymes, the compounds can prevent bacterial proliferation.

Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for maintaining cell integrity and is an excellent target for antimicrobial agents because it is absent in animal cells. libretexts.org Some imidazole derivatives have been shown to function by interfering with the synthesis of this protective layer. nih.gov The mechanism involves inhibiting the enzymes, such as penicillin-binding proteins (PBPs), that facilitate the final steps of peptidoglycan synthesis. libretexts.org This disruption prevents the addition of new units to the cell wall, weakening it and leading to cell lysis. libretexts.orgnih.gov

Targeting Specific Bacterial Metabolic Pathways (e.g., Fatty Acid Synthesis)

Beyond essential enzyme systems, imidazole analogs can target other vital metabolic pathways in bacteria, such as fatty acid biosynthesis. The bacterial type II fatty acid synthesis (FAS-II) pathway is distinct from the type I system found in mammals, making it an attractive target for developing selective antibacterial agents. This pathway is responsible for producing the fatty acids that are crucial components of bacterial cell membranes.

Research has identified several enzymes within the FAS-II pathway as viable targets for inhibition. Imidazole-fatty acid conjugates have been designed to specifically interact with components of this pathway. researchgate.net The mechanism involves inhibiting key enzymes, which disrupts the production of necessary fatty acids, thereby compromising the integrity of the bacterial cell membrane and leading to bacterial cell death. nih.govwintermutebiomedical.com

Antiviral Mechanisms of Action

Imidazole derivatives have demonstrated significant potential as antiviral agents, with mechanisms targeting various stages of the viral life cycle. nih.govnih.gov

Interference with Viral Replication Processes

A primary antiviral strategy for imidazole-based compounds is the disruption of viral replication. nih.gov This is often achieved by inhibiting crucial viral enzymes. For instance, research on diphenyl-1H-imidazole analogs has identified them as potent inhibitors of the SARS-CoV-2 3CLpro enzyme, a viral protease essential for processing viral polyproteins into functional units required for replication. researchgate.net By binding to the active site of this protease, the compounds block its function, thereby halting the viral life cycle. nih.govresearchgate.net

Furthermore, various imidazole derivatives have shown inhibitory activity against a range of DNA and RNA viruses. nih.gov Some analogs have demonstrated potent activity against Dengue virus (DENV) and Yellow Fever Virus (YFV). nih.gov The mechanism is believed to involve the inhibition of viral polymerases or other enzymes necessary for the synthesis of the viral genome.

Anti-inflammatory Mechanisms through Mediator Control (e.g., TNF-α, COX-2, Interleukins)

Analogs of this compound can exert significant anti-inflammatory effects by modulating the production and activity of key inflammatory mediators. The activation of enzymes like cyclooxygenase-2 (COX-2) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) are central to the inflammatory response. nih.gov

Imidazole derivatives have been shown to inhibit these pathways. One of the core mechanisms is the inhibition of the p38 MAP kinase pathway, which plays a pivotal role in regulating the biosynthesis of TNF-α and IL-1β. acs.org By blocking this pathway, these compounds can effectively reduce the levels of these pro-inflammatory cytokines. nih.govacs.orgfrontiersin.org Furthermore, molecular docking studies and in-vitro assays have confirmed that certain imidazole derivatives can directly inhibit the COX-2 enzyme, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govcivilica.com This dual action of cytokine and enzyme inhibition makes them potent anti-inflammatory agents.

Table 1: Effect of Imidazole Analogs on Inflammatory Mediators
MediatorEffectUnderlying MechanismReference
TNF-αDecreased ProductionInhibition of p38 MAP kinase pathway; Attenuation of NF-κB activation nih.govacs.orgfrontiersin.org
COX-2Inhibition of Enzyme ActivityDirect binding to the enzyme's active site nih.govcivilica.com
IL-1βDecreased ProductionInhibition of p38 MAP kinase pathway acs.org
IL-6Decreased ProductionDownstream effect of NF-κB and MAPK inhibition nih.govfrontiersin.org

Antioxidant Mechanisms (e.g., Free Radical Neutralization)

The imidazole core is associated with significant antioxidant properties, primarily through the mechanism of free radical scavenging. rsc.orgnih.govcentralasianstudies.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to various pathological conditions. Antioxidants mitigate this damage by neutralizing these harmful radicals.

Imidazole derivatives function as antioxidants through several chemical mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron to the radical, followed by a proton transfer. nih.gov The electron-rich nature of the imidazole ring facilitates these processes. centralasianstudies.org The efficacy of these compounds as antioxidants is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. centralasianstudies.org

Table 2: Radical Scavenging Mechanisms of Imidazole Analogs
MechanismDescriptionReference
Hydrogen Atom Transfer (HAT)The antioxidant donates a hydrogen atom (H•) to a free radical, neutralizing it. nih.gov
Single Electron Transfer-Proton Transfer (SET-PT)The antioxidant first donates an electron (e-) to the radical, followed by the transfer of a proton (H+). nih.gov
Free Radical ScavengingOverall capacity to neutralize various reactive oxygen species (ROS) and other free radicals, preventing oxidative damage. rsc.orgnih.gov

Molecular Interactions with Biomacromolecules (e.g., Enzymes, Receptors, DNA)

The diverse biological activities of this compound analogs stem from their ability to interact with a wide range of biological macromolecules. The physicochemical properties of the imidazole ring are central to these interactions. nih.gov The imidazole structure contains both a hydrogen bond donor (the N-1 nitrogen) and a hydrogen bond acceptor (the sp2-hybridized N-3 nitrogen), allowing it to form specific and stable connections within the binding sites of proteins and enzymes. nih.gov

Molecular docking studies have provided significant insight into these interactions. For example, diphenyl-imidazole derivatives have been shown to fit into the active sites of enzymes like SARS-CoV-2 main protease, where they form hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to potent inhibition. researchgate.net Similar studies have demonstrated that imidazole compounds can bind to the active pockets of enzymes such as L-glutamine: D-fructose-6-phosphate amidotransferase and DNA gyrase, explaining their antimicrobial effects. researchgate.netresearchgate.netdoi.org These computational models highlight that the binding is often stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions, which collectively contribute to the high affinity and specificity of these compounds for their biological targets. civilica.com

Future Research Directions and Potential Applications of 5 Methyl 2,2 Diphenyl 2h Imidazol 4 Amine Analogs

Rational Design and Synthesis of Novel Pharmacological Agents

The rational design of analogs of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is a promising avenue for discovering new therapeutic agents. The imidazole (B134444) nucleus is a privileged structure that can interact with various biological targets through hydrogen bonding, coordination, and other noncovalent interactions. nih.govresearchgate.net Researchers can systematically modify the core structure—the methyl group at C5, the diphenyl groups at C2, and the amine at C4—to optimize pharmacological activity and pharmacokinetic profiles.

A key strategy is the hybrid pharmacophore approach, where the imidazole scaffold is combined with other known bioactive motifs, such as triazoles, to create multifunctional molecules. semanticscholar.orgresearchgate.netnih.gov For instance, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized, showing significant anticancer activity against various cell lines. semanticscholar.orgresearchgate.net The synthesis of such analogs often employs one-pot multicomponent reactions, which are efficient and allow for the creation of diverse molecular libraries. nih.gov These reactions, such as the Debus-Radziszewski synthesis, can be adapted to produce a wide array of substituted imidazoles for screening against different diseases, including microbial infections and cancer. nih.govnih.gov

Table 1: Strategies in Rational Design of Imidazole-Based Pharmacological Agents
Design StrategyDescriptionPotential Therapeutic ApplicationKey References
Hybrid Pharmacophore ApproachCombining the imidazole scaffold with other bioactive molecular fragments (e.g., triazoles, sulfonamides) to create a single molecule with multiple pharmacological actions.Anticancer, Antimicrobial semanticscholar.orgresearchgate.netnih.gov
Structural ModificationSystematic alteration of substituents on the imidazole ring to enhance binding affinity, selectivity, and ADMET properties.Anticancer, Antifungal, Antiviral nih.govmdpi.com
Multicomponent ReactionsEfficient one-pot synthesis methods (e.g., Debus-Radziszewski) to rapidly generate a diverse library of imidazole derivatives for high-throughput screening.Broad-spectrum drug discovery nih.govnih.govnih.gov

Development of Imidazole-Based Supramolecular Complexes for Enhanced Functionality

The imidazole ring, with its electron-rich nitrogen atoms, is an excellent ligand for forming coordination complexes with various metal ions and an ideal building block for constructing supramolecular structures through noncovalent interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.netmdpi.com Analogs of this compound can be designed as tectons (building blocks) for creating advanced supramolecular systems with enhanced functionality. rsc.org

These complexes have broad medicinal potential. researchgate.netnih.gov For example, metal-organic frameworks (MOFs) and other coordination polymers built from imidazole-based ligands have been investigated for applications ranging from anticancer to antibacterial therapies. nih.govrsc.org The formation of supramolecular species can improve drug delivery, enhance bioavailability, and even introduce novel mechanisms of action. nih.gov Imidazolium salts, formed by protonating the imidazole ring, can self-assemble with carboxylates to form highly ordered, polar hydrogen-bonded layers, demonstrating their utility in crystal engineering to control molecular packing. acs.org The development of such complexes could lead to agents with improved targeting and efficacy. nih.gov

Strategies for Overcoming Drug Resistance in Therapeutic Applications

A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. nih.govmdpi.comijsrtjournal.com Imidazole derivatives offer promising strategies to circumvent these resistance mechanisms. Due to their structural versatility, imidazole-based compounds can be designed as multifactorial agents that target multiple cellular pathways simultaneously, reducing the likelihood of resistance developing. ijsrtjournal.com

One approach involves designing dual-action compounds, such as molecules that both intercalate DNA and inhibit key enzymes like kinases. ijsrtjournal.com Another strategy focuses on inhibiting efflux pumps, such as ABCG2, which are cellular transporters that actively pump chemotherapeutic agents out of cancer cells. Pim1 kinase inhibitors based on an imidazo-pyridazine scaffold have been shown to reduce the expression of ABCG2 and impair its function, thereby re-sensitizing resistant cells to drugs like mitoxantrone. researchgate.net Furthermore, imidazole-based supramolecular complexes can be designed to reduce the effects of drug efflux, providing another tool to combat resistance. nih.gov Designing analogs of this compound that incorporate these features could lead to more durable and effective therapies.

Integration of Computational Chemistry in Compound Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the design and optimization of novel imidazole derivatives. tandfonline.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations allow researchers to predict the biological activity and binding modes of new compounds before they are synthesized. mdpi.comtandfonline.comdergipark.org.tr

For instance, molecular docking can be used to screen libraries of virtual imidazole analogs against the active sites of specific protein targets, such as HIV-1-reverse transcriptase or various kinases, to identify the most promising candidates. mdpi.comdergipark.org.tr Density Functional Theory (DFT) calculations help in understanding the electronic properties, molecular geometry, and reactivity of the compounds. tandfonline.comresearchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can be predicted computationally to assess the drug-likeness of designed molecules early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic properties and minimize late-stage failures. semanticscholar.orgresearchgate.netaip.org

Table 2: Computational Tools in the Design of Imidazole Analogs
Computational MethodApplication in Drug DesignKey Insights ProvidedKey References
Molecular DockingPredicting the binding affinity and orientation of a ligand within the active site of a target protein.Binding energy, key interactions, lead identification. mdpi.comtandfonline.comdergipark.org.tr
QSAR (Quantitative Structure-Activity Relationship)Correlating chemical structure with biological activity to design more potent compounds.Identification of key structural features for activity. mdpi.comfrontiersin.org
Molecular Dynamics (MD) SimulationsSimulating the movement of the ligand-protein complex over time to assess stability.Conformational stability, binding pattern confirmation. tandfonline.com
DFT (Density Functional Theory)Calculating electronic structure, optimized geometry, and molecular orbitals.Chemical reactivity, charge distribution, stability. tandfonline.comresearchgate.net
ADMET PredictionIn silico evaluation of a compound's pharmacokinetic and toxicity profile.Solubility, bioavailability, toxicity risk assessment. semanticscholar.orgresearchgate.netaip.org

Exploration in Materials Science and other Non-Biological Applications

Beyond pharmacology, the unique chemical and physical properties of the imidazole ring make its derivatives, including potential analogs of this compound, valuable for applications in materials science. numberanalytics.comnumberanalytics.comtsijournals.com Imidazole-based compounds are being explored for the development of sustainable materials, such as thermally stable polymers and functionalized surfaces for catalysis and sensing. numberanalytics.com

Imidazole-containing complexes can act as catalysts in important industrial reactions like hydrogenation. numberanalytics.com The nitrogen atoms in the ring can coordinate with metal ions, making them useful components in the design of catalysts. numberanalytics.com Additionally, the aromatic and polar nature of the imidazole structure is beneficial for creating materials with specific electronic and optical properties. numberanalytics.comtsijournals.com Research into imidazole-based ionic liquids and polymers continues to grow, with potential uses in photography, electronics, and as fire-retardant materials. tsijournals.com The diphenyl and amine functionalities on the target scaffold could be further exploited to tune these material properties.

Advanced Methodologies for Structural Modification and Functionalization

The creation of diverse libraries of this compound analogs relies on the continuous development of advanced synthetic methodologies for imidazole functionalization. rsc.orgrsc.org While classical methods like the Debus or Radziszewski syntheses are still widely used, modern chemistry has introduced more sophisticated and regiocontrolled techniques. nih.govrsc.org

Recent advances include transition-metal-catalyzed reactions for C-H bond functionalization, which allow for the direct modification of the pre-formed imidazole ring. researchgate.net Multi-component reactions catalyzed by novel agents, including polymer-supported catalysts and ionic liquids, offer environmentally friendly and efficient routes to highly substituted imidazoles. nih.govrsc.org These methods provide precise control over the substitution pattern on the imidazole core, enabling the synthesis of complex molecules that would be challenging to create otherwise. rsc.orgresearchgate.net Such techniques are crucial for systematically exploring the structure-activity relationships of new analogs and for synthesizing complex natural products containing the imidazole moiety. researchgate.net

Q & A

Q. What are the key methodological considerations for synthesizing 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine?

The synthesis typically involves cyclization reactions of substituted imidazole precursors under controlled conditions. Critical steps include:

  • Precursor selection : Use of S-amino acids or nitro-substituted intermediates to introduce the amine and methyl groups .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) with triethylamine as a base enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression . Post-synthesis, purification via column chromatography with ethyl acetate/hexane mixtures is recommended to isolate the compound .

Q. How can researchers confirm the structure and purity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., methyl at C5, diphenyl at C2) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 316.168) and fragmentation patterns .
  • X-ray crystallography : Resolve 3D structure if single crystals are obtainable; this also validates stereoelectronic effects of the diphenyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading, and temperature .
  • In-situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and guide endpoint determination .
  • Alternative reagents : Replace traditional bases (e.g., Et3_3N) with ionic liquids to enhance solubility and reduce side reactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility protocols : Strict adherence to published methods (e.g., cell line selection, incubation times) .
  • Purity validation : Use HPLC-UV/ELSD (≥98% purity threshold) to exclude confounding effects from synthetic byproducts .
  • Computational validation : Compare DFT-calculated binding affinities (e.g., docking studies) with experimental IC50_{50} values to identify outliers .

Q. What computational methods are effective for predicting the reactivity of this compound?

Advanced modeling approaches include:

  • Quantum chemical calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular dynamics (MD) : Study solvent effects on reaction intermediates and transition states .
  • Machine learning (ML) : Train models on existing imidazole reaction datasets to predict optimal conditions for functionalization .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures for analogous imidazole derivatives (e.g., 2,4,5-trisubstituted imidazoles) .
  • Data repositories : Cross-validate spectral data with platforms like PubChem or Reaxys .
  • Collaborative frameworks : Engage with initiatives like ICReDD for integrating computational and experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.